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Compound of Interest

Compound Name: M3 of dolutegravir

Cat. No.: B580098

An In-depth Technical Guide on the Chemical Properties of the M3 Metabolite of Dolutegravir

Introduction

Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI)
that is a cornerstone of modern antiretroviral therapy for Human Immunodeficiency Virus (HIV)
infection[1][2]. Its efficacy, high barrier to resistance, and favorable pharmacokinetic profile
have made it a preferred agent in combination therapies[1][3]. The metabolism of dolutegravir
is extensive, primarily occurring in the liver via glucuronidation mediated by UGT1A1, with a
smaller contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4][5].
Understanding the chemical properties and metabolic pathways of its metabolites is crucial for
a complete characterization of the drug's disposition and for assessing potential drug-drug
interactions and safety profiles.

This technical guide focuses on the M3 metabolite of dolutegravir, a product of oxidative
metabolism. We will provide a detailed overview of its chemical properties, the enzymatic
pathways leading to its formation, and the experimental protocols used for its identification and
characterization.

Chemical Properties of the M3 Metabolite

The M3 metabolite is an oxidized form of dolutegravir.[1][3] Mass spectral data indicate the
addition of an oxygen atom to the parent molecule.[6] Specifically, the prochiral benzylic
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methylene group on the difluorobenzyl portion of dolutegravir is oxidized to form a hemiaminal.
[6] This metabolite is a precursor to the N-dealkylated metabolite, M1.[3][6]

The chemical and physical properties of the M3 metabolite are summarized in the table below.
Note that some databases may list different structures under the "M3" designation; the data
presented here corresponds to the hydroxylated form.

Property Value Source
Molecular Formula C20H19F2N306 PubChem
Molecular Weight 435.4 g/mol PubChem

IUPAC Name

(4R,12aS)-N-((2,4-
difluorophenyl)
(hydroxy)methyl)-7-hydroxy-4-
methyl-6,8-dioxo-
3,4,6,8,12,12a-hexahydro-2H-
pyrido[1',2":4,5]pyrazino[2,1-b]

[1][7]oxazine-9-carboxamide

Inferred from structure

Monoisotopic Mass 435.12926659 Da PubChem
Hydrogen Bond Donor Count 3 PubChem
Hydrogen Bond Acceptor

Count 8 PubChem
Rotatable Bond Count 4 PubChem
Exact Mass 435.12926659 PubChem
Topological Polar Surface Area 136 A2 PubChem
Heavy Atom Count 31 PubChem

Metabolic Pathway of M3 Formation

Dolutegravir undergoes several biotransformation pathways in humans. While the primary route
is glucuronidation (leading to metabolite M2), a minor but significant pathway involves oxidation
by CYP3A enzymes to form the M3 metabolite.[3][4][8] Studies using recombinant CYP

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/236739296_Metabolism_Excretion_and_Mass_Balance_of_the_HIV-1_Integrase_Inhibitor_Dolutegravir_in_Humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719771/
https://www.researchgate.net/publication/236739296_Metabolism_Excretion_and_Mass_Balance_of_the_HIV-1_Integrase_Inhibitor_Dolutegravir_in_Humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pubchem.ncbi.nlm.nih.gov/compound/131635205
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719771/
https://go.drugbank.com/articles/A31344
https://journals.asm.org/doi/abs/10.1128/aac.00292-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

enzymes have confirmed that CYP3A4 is the major enzyme contributing to the formation of M3.
[1] The M3 metabolite itself is an intermediate that can lead to the formation of the N-
dealkylated metabolite M1.[3][6]

Metabolic Pathway of Dolutegravir to M3
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Metabolic conversion of Dolutegravir to its M3 and M1 metabolites.

Experimental Protocols for Characterization

The identification and structural elucidation of the M3 metabolite have been accomplished
through a combination of advanced analytical techniques, primarily liquid chromatography
coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Incubation with Recombinant CYPs

To identify the specific enzymes responsible for M3 formation, dolutegravir was incubated with
various recombinant human CYP enzymes.

o Protocol: Dolutegravir (e.g., at a concentration of 30 uM) is incubated with individual
recombinant CYP enzymes (such as CYP3A4, CYP3A5, etc.) in the presence of an NADPH-
generating system.[1]
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e Analysis: The reaction mixtures are then analyzed by UPLC-QTOFMS to detect and quantify
the formation of the M3 metabolite.

e Outcome: These experiments demonstrated that CYP3A4 is the primary enzyme responsible
for the conversion of dolutegravir to M3.[1]

UPLC-QTOFMS Analysis for Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass
Spectrometry is the core technique for separating and identifying dolutegravir and its
metabolites from biological matrices.

o Chromatographic Separation:
o Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 pm).[1]
o Mobile Phase A: 0.1% formic acid in water.[1]
o Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

o Elution Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2%
B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a
period, and then re-equilibrates at the initial conditions.[1] A sample gradient is: 2% B for 1
min, 2-95% B over 8 min, 95% B for 4.5 min, then re-equilibration.[1]

o Flow Rate: 0.5 mL/min.[1]
o Column Temperature: 50 °C.[1]
e Mass Spectrometry Detection:
o lonization Mode: Positive ion mode with electrospray ionization (ESI+).[1]

o Analysis: High-resolution mass spectrometry is used to determine the accurate mass of
the protonated molecular ion [M+H]*.[1] For M3, this reveals the addition of an oxygen
atom compared to the parent drug.[6]
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o Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the
metabolite's molecular ion to generate a fragmentation pattern. The major MS/MS
fragmental ions observed for M3 were at m/z 294, 277, and 143, which helps in confirming

the site of modification.[1]

NMR Spectroscopy for Structural Elucidation

While mass spectrometry provides the elemental composition and fragmentation data, full
structural characterization of complex metabolites like M3 often requires Nuclear Magnetic
Resonance (NMR) spectroscopy.[6]

e Protocol: The M3 metabolite is first isolated and purified from incubation mixtures or
biological samples. Subsequently, one-dimensional (*H NMR) and two-dimensional NMR

experiments are conducted.

e Analysis: *H NMR data for M3 indicated that the oxidation occurred on the prochiral benzylic
methylene group of the molecule.[6] This level of detail is critical for definitively confirming

the metabolite's structure.

Experimental and Analytical Workflow

The overall workflow for identifying and characterizing the M3 metabolite involves a logical
progression from metabolic synthesis to detailed structural analysis.
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Workflow for M3 Metabolite Characterization
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General workflow for the identification of the M3 metabolite.

Conclusion

The M3 metabolite of dolutegravir is a minor but important product of the drug's oxidative
metabolism, formed primarily by the action of CYP3AA4. Its chemical identity as a benzylic
hydroxylated derivative has been rigorously established through advanced analytical
techniques, including UPLC-QTOFMS and NMR spectroscopy. A thorough understanding of
such metabolites is fundamental in the field of drug development, providing critical insights into
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the complete pharmacokinetic and safety profile of therapeutic agents like dolutegravir. The
detailed experimental protocols outlined in this guide serve as a reference for researchers
involved in the study of drug metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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